4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethylsulfanyl)anilino]methylidene]pentanenitrile
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Description
4,4-Dimethyl-3-oxopentanenitrile, also known as Pivaloylacetonitrile, is an organic compound with the linear formula (CH3)3CCOCH2CN . It has a molecular weight of 125.17 .
Synthesis Analysis
While specific synthesis methods for “4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethylsulfanyl)anilino]methylidene]pentanenitrile” are not available, 4,4-Dimethyl-3-oxopentanenitrile has been used in the preparation of various compounds such as 4,4-dimethyl-3-oxo-2-benzylpentanenitrile and 4,4-dimethyl-3-oxo-2-(4-hydroxybenzyl)pentanenitrile .Molecular Structure Analysis
The molecular structure of 4,4-Dimethyl-3-oxopentanenitrile can be represented by the SMILES string CC©©C(=O)CC#N . The InChI representation is 1S/C7H11NO/c1-7(2,3)6(9)4-5-8/h4H2,1-3H3 .Chemical Reactions Analysis
The intermediate aldehyde in the synthesis of 4,4-Dimethyl-3-oxopentanenitrile is converted into an alkene via a Horner-Wadsworth-Emmons reaction, nitroaldol, and aldol reactions .Physical And Chemical Properties Analysis
4,4-Dimethyl-3-oxopentanenitrile is a solid substance with a boiling point of 125-126 °C/22 mmHg and a melting point of 66-69 °C .Scientific Research Applications
Synthesis and Structural Characterization The synthesis and structural characterization of metal complexes based on functionalized ligands are significant in materials science and catalysis. For instance, the study of dimethyltin(IV) complexes showcases the utility of pyridyl ligands in forming structures with unique coordination geometries, which are crucial for understanding reactivity and designing new materials (B. Momeni et al., 2013).
Chemical Synthesis and Reactions Chemical synthesis techniques that involve complex molecules are essential for the development of pharmaceuticals and agrochemicals. For example, the synthesis of pentazole anions demonstrates the manipulation of nitrogen-rich heterocycles, which are relevant in drug development and materials science (Xu Bing-tao et al., 2017).
Contributions to Flavor and Aroma Science Understanding the formation and control of specific compounds like dimethyl trisulfide (DMTS) in food and beverages, such as Japanese sake, contributes to the improvement of product quality and consumer satisfaction. Research identifying precursors to undesirable flavors offers pathways to enhance fermentation processes and storage conditions (A. Isogai et al., 2010).
Material Science Applications The design and characterization of non-symmetric liquid crystal dimers explore the thermotropic behaviors and phase transitions critical in developing advanced liquid crystal displays and optical devices. This research highlights the impact of molecular structure on the physical properties of materials, which can be applied to improve the performance of electronic devices (G. Yeap et al., 2009).
Environmental and Analytical Chemistry The development of sensors and analytical methods for detecting pollutants in water samples is crucial for environmental monitoring and protection. Research on voltammetric sensors demonstrates the application of nanostructured materials and novel chemical compounds in enhancing sensitivity and selectivity for pollutant detection, which is vital for maintaining water quality and public health (Zeinab Keivani et al., 2017).
Properties
IUPAC Name |
4,4-dimethyl-3-oxo-2-[[4-(trifluoromethylsulfanyl)anilino]methylidene]pentanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2OS/c1-14(2,3)13(21)10(8-19)9-20-11-4-6-12(7-5-11)22-15(16,17)18/h4-7,9,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFMCKJIZJZUBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC=C(C=C1)SC(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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